molecular formula C6H7N3O4 B1336582 (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 1001611-09-1

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No. B1336582
M. Wt: 185.14 g/mol
InChI Key: SXPATAJWIBDNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Corrosion Inhibition

Pyrazoline derivatives, closely related to (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic media. These compounds show high inhibition efficiency and their adsorption on mild steel surfaces obeys the Langmuir adsorption isotherm. Both experimental and theoretical methods, including potentiodynamic polarization and electrochemical impedance spectroscopy, support their use as mixed-type inhibitors (Lgaz et al., 2018).

Structural and Spectral Analysis

Research involving 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a compound structurally similar to (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, focuses on combined experimental and theoretical studies. These studies include NMR, Fourier transform infrared spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. Such analyses provide insights into the molecular structure and properties of these compounds (Viveka et al., 2016).

Nitration Reactions

Various nitration reactions of pyrazole derivatives have been studied, revealing the formation of different nitro derivatives under specific conditions. This research is crucial in understanding the reactivity and transformation pathways of such compounds (Yakovlev et al., 2013).

Antimicrobial Activity

4-Nitroso and 4-diazopyrazole derivatives, which are structurally related to (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid, have been synthesized and evaluated for their antimicrobial activity. These compounds have shown potential in inhibiting the growth of various microorganisms, indicating their significance in the development of new antimicrobial agents (Daidone et al., 1992).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of new pyrazole derivatives, including methods and outcomes. This includes the development of compounds with potential antimicrobial and antineoplastic activities, further highlighting the versatile applications of pyrazole-based compounds in medicinal chemistry (Raimondi et al., 2012).

Safety And Hazards

“(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid” is classified as an irritant .

Future Directions

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This has attracted the attention of many researchers to study its skeleton chemically and biologically . Therefore, future research directions may include further exploration of the pharmacological properties of pyrazole derivatives, including “(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid”, and their potential applications in medicine and other fields.

properties

IUPAC Name

2-(5-methyl-4-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4-5(9(12)13)2-7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPATAJWIBDNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

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